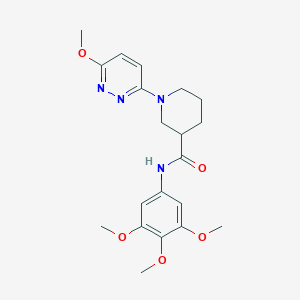![molecular formula C24H31N7O B10996210 (4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B10996210.png)
(4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a piperazinyl group (a six-membered ring containing two nitrogen atoms) attached to a methanone group (a carbonyl group bonded to a methyl group).
- Surrounding this core, we have a phenyl group (a benzene ring) and a triazolopyridazine moiety (a fused ring system containing a triazole and a pyridazine ring).
Preparation Methods
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research often provides insights into its synthesis.
Laboratory Synthesis: One approach involves the condensation of appropriate precursors, such as a piperazine derivative and a triazolopyridazine, followed by methanone formation. Detailed reaction conditions would depend on the specific starting materials.
Chemical Reactions Analysis
Let’s explore the reactions this compound can undergo:
Oxidation/Reduction: Depending on functional groups, it may participate in redox reactions.
Substitution: The phenyl group could undergo electrophilic aromatic substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be involved.
Major Products: These would depend on the specific reaction conditions and functional groups present.
Scientific Research Applications
This compound has garnered interest in various fields:
Chemistry: Its unique structure makes it valuable for studying reactivity and designing new compounds.
Biology: Investigating its effects on neurotransmitter systems and cellular pathways.
Mechanism of Action
The compound likely exerts its effects by inhibiting acetylcholinesterase (AChE), thus increasing acetylcholine levels. Molecular docking studies can provide insights into its binding to AChE and related enzymes .
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to known AChE inhibitors like Donepezil, Rivastigmine, and Galantamine . Highlighting its uniqueness would involve structural differences and specific properties.
Remember that further research and experimental data are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C24H31N7O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H31N7O/c1-18(2)23-26-25-21-8-9-22(27-31(21)23)29-12-10-19(11-13-29)24(32)30-16-14-28(15-17-30)20-6-4-3-5-7-20/h3-9,18-19H,10-17H2,1-2H3 |
InChI Key |
MXOIKKVWDUDJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10996129.png)
![N-(1,3-benzothiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10996150.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10996151.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10996169.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10996173.png)
![3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10996190.png)


![7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10996196.png)

![N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10996203.png)
![(6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B10996211.png)
![N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10996213.png)
